6-Methyl-4-nitro-1H-indole
CAS No.: 880086-93-1
Cat. No.: VC3818752
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880086-93-1 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 6-methyl-4-nitro-1H-indole |
| Standard InChI | InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3 |
| Standard InChI Key | SSWWEBNSAPAUEX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 6-methyl-4-nitro-1H-indole, reflecting the positions of the methyl and nitro substituents on the indole scaffold. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The nitro group (-NO₂) at the 4-position and methyl group (-CH₃) at the 6-position introduce steric and electronic effects that influence its reactivity .
Structural Representation:
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SMILES: CC1=CC2=C(C=CN2)C(=C1)N+[O-]
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 176.17 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Likely soluble in DMSO, DMF | |
| LogP (Partition Coefficient) | Estimated ~2.1 (calculated) |
The nitro group enhances electrophilicity, making the compound susceptible to reduction and nucleophilic substitution reactions. The methyl group contributes to hydrophobicity, influencing its solubility and interaction with biological targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for 6-methyl-4-nitro-1H-indole is limited, analogous compounds provide insights:
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¹H NMR (Predicted):
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¹³C NMR:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of related indoles shows molecular ion peaks at [M+H]⁺ = 177.0668 (calculated for C₉H₉N₂O₂⁺: 177.0664) .
Applications in Pharmaceutical and Organic Chemistry
Role as a Synthetic Intermediate
The nitro group in 6-methyl-4-nitro-1H-indole serves as a precursor for reduced derivatives (e.g., amines) and cross-coupling reactions. Examples include:
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Palladium-catalyzed couplings: Suzuki-Miyaura reactions to introduce aryl groups at the 4-position .
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Reduction to amine: Catalytic hydrogenation yields 4-amino-6-methyl-1H-indole, a scaffold for anticancer agents.
Biological Activity
While direct studies on this compound are sparse, structurally related nitroindoles exhibit:
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Antimicrobial activity: Nitro groups enhance electron-deficient character, disrupting microbial enzymes.
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Anticancer potential: Methyl-substituted indoles induce apoptosis in cancer cell lines (e.g., IC₅₀ = 25–45 μM in breast cancer models).
Research Advancements and Future Directions
Recent Methodological Innovations
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Flow Chemistry: Continuous-flow systems improve safety and efficiency in nitroindole synthesis, mitigating risks associated with exothermic nitration .
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Photocatalysis: Visible-light-mediated functionalization enables C–H bond activation at ambient conditions .
Challenges and Opportunities
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Stability Issues: Nitro groups may decompose under acidic or reducing conditions, requiring careful handling.
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Targeted Drug Delivery: Functionalization with biocompatible polymers could enhance solubility and bioavailability.
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